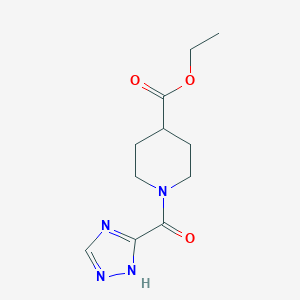![molecular formula C20H18N2O2 B395244 (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE](/img/structure/B395244.png)
(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE: is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a pyrazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Other isoquinoline derivatives also exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of pyrazino and isoquinolin frameworks, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4g/mol |
IUPAC 名称 |
(3E)-3-phenacylidene-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H18N2O2/c23-19(15-7-2-1-3-8-15)12-17-20(24)22-11-10-14-6-4-5-9-16(14)18(22)13-21-17/h1-9,12,18,21H,10-11,13H2/b17-12+ |
InChI 键 |
NVBGHBKKCNCNGK-SFQUDFHCSA-N |
SMILES |
C1CN2C(CNC(=CC(=O)C3=CC=CC=C3)C2=O)C4=CC=CC=C41 |
手性 SMILES |
C1CN2C(CN/C(=C/C(=O)C3=CC=CC=C3)/C2=O)C4=CC=CC=C41 |
规范 SMILES |
C1CN2C(CNC(=CC(=O)C3=CC=CC=C3)C2=O)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B395161.png)


![4-[(4-phenyl-1-piperidinyl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B395169.png)
![1-Benzoyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B395170.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-(1H-[1,2,4]triazol-3-yl)-methanone](/img/structure/B395171.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide](/img/structure/B395172.png)
![Methyl 3-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzoate](/img/structure/B395174.png)

![(5-Bromo-pyridin-3-yl)-[4-(4-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B395178.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B395179.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-methoxy-2-naphthamide](/img/structure/B395180.png)
![1-Benzoyl-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B395182.png)
![4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B395184.png)
